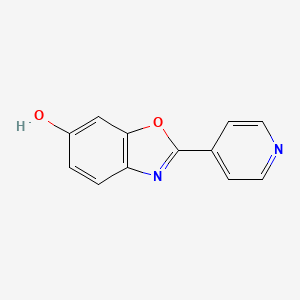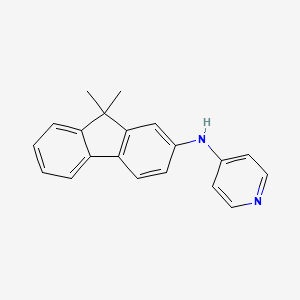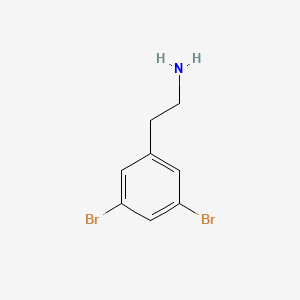
2-(3,5-Dibromophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dibromophenyl)ethan-1-amine is an organic compound characterized by the presence of a benzyl group substituted with two bromine atoms at the 3 and 5 positions, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromophenyl)ethan-1-amine typically involves the bromination of a benzylamine precursor. One common method involves the reaction of 3,5-dibromobenzyl chloride with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dibromobenzaldehyde or 3,5-dibromobenzyl alcohol.
Reduction: Formation of 3,5-dibromobenzylamine.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dibromophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromophenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromobenzylamine
- 3,5-Dibromobenzyl alcohol
- 3,5-Dibromobenzaldehyde
Uniqueness
2-(3,5-Dibromophenyl)ethan-1-amine is unique due to the presence of both bromine atoms and a methylamine group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic properties, making it suitable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C8H9Br2N |
|---|---|
Molecular Weight |
278.97 g/mol |
IUPAC Name |
2-(3,5-dibromophenyl)ethanamine |
InChI |
InChI=1S/C8H9Br2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2 |
InChI Key |
ZFQCESSOHDTFBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-Phenyl-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B8487885.png)
silane](/img/structure/B8487894.png)
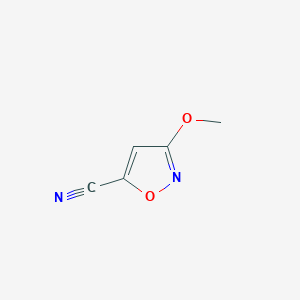
![4-[(S)-1-Hydroxy-2-bromoethyl]benzonitrile](/img/structure/B8487909.png)
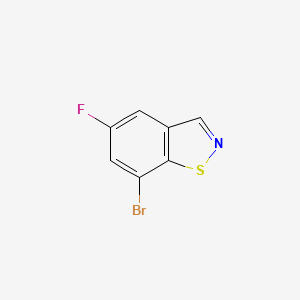
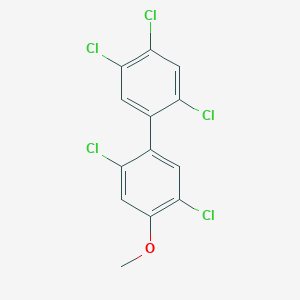
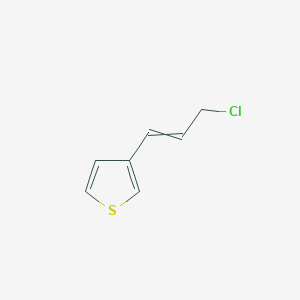
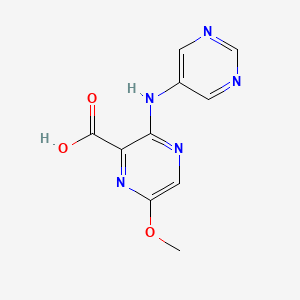
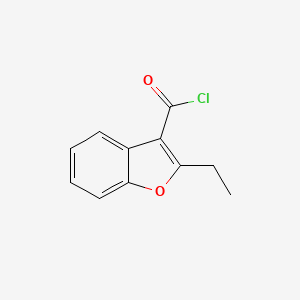
![5-[2-(4,4-Difluoropiperidin-1-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B8487938.png)
![2-(2-Formamidoethyl)imidazo [1,2-a]pyridine](/img/structure/B8487946.png)
